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Compound of Interest

Compound Name: 4-Methoxyfuro[3,2-c]pyridine

Cat. No.: B2884111 Get Quote

An In-depth Technical Guide to 4-Methoxyfuro[3,2-c]pyridine: Structure, Synthesis, and

Therapeutic Potential

Introduction to the Furo[3,2-c]pyridine Scaffold
Fused heterocyclic systems are cornerstones in medicinal chemistry, providing rigid three-

dimensional frameworks that can be precisely decorated to interact with biological targets.

Among these, the furo[3,2-c]pyridine scaffold, which integrates an electron-rich furan ring with

an electron-deficient pyridine ring, represents a "privileged scaffold" in drug discovery. This

fusion creates a unique electronic and structural environment, making it a versatile core for

developing a wide spectrum of therapeutic agents, including antibiotic, antiviral, and anticancer

compounds.[1] The pyridine moiety itself is a well-established component in numerous FDA-

approved drugs, valued for its ability to engage in hydrogen bonding, improve metabolic

stability, and enhance pharmacokinetic profiles.[2][3]

This technical guide provides a comprehensive overview of a specific, valuable derivative: 4-
Methoxyfuro[3,2-c]pyridine. We will elucidate its structure, propose a robust synthetic

strategy, and explore its potential applications for researchers, medicinal chemists, and drug

development professionals. The strategic placement of the methoxy group offers a key

chemical handle for further molecular diversification, making this compound a particularly

attractive starting point for library synthesis and lead optimization campaigns.[1]

Chemical Identity and Structure Elucidation
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The precise identification and structural understanding of a molecule are paramount for

reproducible scientific investigation. 4-Methoxyfuro[3,2-c]pyridine is a distinct chemical entity

with the properties summarized below.

Property Value Source

IUPAC Name 4-methoxyfuro[3,2-c]pyridine [1]

CAS Number 63618-60-0 [1][4]

Molecular Formula C₈H₇NO₂ [1]

Molecular Weight 149.15 g/mol [1]

Canonical SMILES COC1=CC=NC2=C1C=CO2

Elucidation of the Fused Ring Structure and IUPAC
Numbering
The structure of 4-Methoxyfuro[3,2-c]pyridine is based on the furo[3,2-c]pyridine core.

According to IUPAC nomenclature for fused heterocyclic systems, the numbering convention is

determined by prioritizing the heterocyclic ring containing the higher-ranking heteroatom

(nitrogen over oxygen) as the base component. The system is then oriented to assign the

lowest possible locants to all heteroatoms.

The numbering begins at the oxygen atom of the furan ring and proceeds around the periphery

of the bicyclic system. The methoxy group (-OCH₃) is located at the C4 position of this fused

ring system.

IUPAC numbering of the 4-Methoxyfuro[3,2-c]pyridine scaffold.

Physicochemical and Handling Properties
The physicochemical properties of a compound influence its behavior in both chemical

reactions and biological systems. Below is a summary of key computed properties and

handling guidelines for 4-Methoxyfuro[3,2-c]pyridine.
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Property Value Details

Molecular Formula C₈H₇NO₂

Exact Mass 149.05 g/mol

XLogP3-AA 1.2 A measure of lipophilicity.

Hydrogen Bond Donor Count 0
The molecule cannot donate

hydrogen bonds.

Hydrogen Bond Acceptor

Count
3

The nitrogen and two oxygen

atoms can accept hydrogen

bonds.

Rotatable Bond Count 1
Refers to the C-O bond of the

methoxy group.

Storage Conditions 2-8°C

Should be stored sealed in a

dry environment to maintain

stability.[1]

Intended Use Research Only

This product is intended for

research purposes only and is

not for medicinal or human

use.[1][4]

Synthesis and Reactivity
While specific synthetic procedures for 4-Methoxyfuro[3,2-c]pyridine are not widely published

in peer-reviewed journals, its structure lends itself to established methodologies in heterocyclic

chemistry. A plausible and efficient approach involves a Sonogashira coupling followed by a

base-mediated heteroannulation, a powerful strategy for constructing furan rings fused to

aromatic systems.[5]

Proposed Synthetic Workflow
The proposed synthesis begins with a commercially available, appropriately substituted

pyridine precursor. The key steps involve the introduction of an alkyne and a hydroxyl group,

which then undergo an intramolecular cyclization to form the desired furan ring.
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Start: 3-Hydroxy-2-iodopyridine

Protection of Hydroxyl Group (e.g., TBS-Cl)

Protect reactive -OH

Sonogashira Coupling
(with Trimethylsilylacetylene)

Introduce alkyne moiety

Deprotection of Alkyne
(e.g., K₂CO₃, MeOH)

Remove silyl group

Deprotection of Hydroxyl Group
(e.g., TBAF)

Expose hydroxyl for cyclization

Base-Mediated 5-exo-dig Cyclization
(e.g., CuI, K₂CO₃)

Form the furan ring

O-Alkylation (Methylation)
(e.g., MeI, NaH)

Introduce methoxy group

Final Product:
4-Methoxyfuro[3,2-c]pyridine

Proposed synthetic workflow for 4-Methoxyfuro[3,2-c]pyridine.

Click to download full resolution via product page

Proposed synthetic workflow for 4-Methoxyfuro[3,2-c]pyridine.
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Representative Experimental Protocol: Copper-
Catalyzed Heteroannulation
This protocol details the crucial intramolecular cyclization step to form the furo[3,2-c]pyridine

core from a 2-ethynyl-3-hydroxypyridine precursor.

Principle: This reaction is an intramolecular 5-exo-dig cyclization. A copper(I) salt acts as a

catalyst to activate the alkyne, making it susceptible to nucleophilic attack by the adjacent

hydroxyl group. The base facilitates the deprotonation of the hydroxyl group, forming a more

potent nucleophile.

Materials:

2-Ethynyl-3-hydroxypyridine (1.0 eq)

Copper(I) iodide (CuI, 0.1 eq)

Potassium carbonate (K₂CO₃, 2.0 eq)

Anhydrous N,N-Dimethylformamide (DMF)

Nitrogen or Argon gas supply

Standard reflux apparatus and magnetic stirring

Procedure:

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-ethynyl-3-

hydroxypyridine (1.0 eq) and anhydrous DMF.

Add potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq) to the solution.

Heat the reaction mixture to 80-100°C with vigorous stirring.

Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the

starting material is consumed (typically 4-12 hours).
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Upon completion, cool the reaction mixture to room temperature and quench by pouring it

into a beaker of cold water.

Extract the aqueous mixture three times with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure.

Purify the resulting crude product (Furo[3,2-c]pyridine) via column chromatography on silica

gel.

Causality: The choice of a polar aprotic solvent like DMF is crucial for solubilizing the reagents,

particularly the potassium carbonate. The copper(I) catalyst is essential for lowering the

activation energy of the cyclization. An inert atmosphere prevents the oxidation of the copper(I)

catalyst and other sensitive reagents.

Applications in Drug Discovery and Medicinal
Chemistry
The furo[3,2-c]pyridine scaffold is a platform for generating novel therapeutics. Its rigid

structure pre-organizes substituents in a defined spatial orientation, which can lead to high-

affinity binding to protein targets. The methoxy group on 4-Methoxyfuro[3,2-c]pyridine is not

merely a passive substituent; it serves as a key point for diversification via reactions such as O-

demethylation followed by re-alkylation, or by influencing the electronic properties of the

aromatic system.[1]

Derivatives of the closely related 7-methoxyfuro[2,3-c]pyridine have been identified as potent

inhibitors of phosphodiesterase 4 (PDE4), a key enzyme in inflammatory pathways, highlighting

the scaffold's potential for developing treatments for conditions like asthma.[6][7] Given the

broad biological activities of furopyridines, this compound is a prime candidate for screening

against various target classes, including protein kinases, G-protein coupled receptors

(GPCRs), and other enzymes.
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Discovery Phase

Optimization Phase

Synthesis & Diversification
of 4-Methoxyfuro[3,2-c]pyridine

Library

High-Throughput Screening
(HTS)

Hit Identification

Hit-to-Lead Chemistry
(SAR Studies)

Validate & Prioritize Hits

Lead Optimization
(ADME/Tox Profiling)
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Preclinical Candidate
Selection

Select Candidate

Drug discovery workflow starting with a core scaffold.
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Drug discovery workflow starting with a core scaffold.
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Example Experimental Protocol: In Vitro Kinase
Inhibition Assay
To assess the therapeutic potential of 4-Methoxyfuro[3,2-c]pyridine or its derivatives, a

primary screen against a panel of protein kinases is a common starting point.

Principle: This protocol describes a generic, fluorescence-based assay to measure the

inhibition of a specific protein kinase. The kinase phosphorylates a substrate peptide, and the

amount of phosphorylated product is quantified. An inhibitor will reduce the rate of this reaction.

Materials:

Test Compound (4-Methoxyfuro[3,2-c]pyridine) dissolved in DMSO

Positive Control Inhibitor (e.g., Staurosporine)

Kinase of interest (e.g., a tyrosine kinase)

Fluorescently-labeled substrate peptide

ATP (Adenosine triphosphate)

Assay Buffer (e.g., Tris-HCl with MgCl₂)

384-well microplate

Fluorescence plate reader

Procedure:

Compound Preparation: Create a serial dilution of the test compound in DMSO. A typical

starting concentration is 10 mM, diluted down to the nM range.

Reaction Setup: To the wells of the microplate, add 5 µL of the diluted test compound. For

control wells, add DMSO (negative control) or the positive control inhibitor.

Enzyme Addition: Add 10 µL of the kinase solution (diluted in assay buffer) to all wells.

Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
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Reaction Initiation: Add 10 µL of a solution containing both the substrate peptide and ATP to

all wells to start the enzymatic reaction.

Incubation: Incubate the plate for 60 minutes at 30°C.

Reaction Termination & Detection: Stop the reaction by adding a termination buffer. Quantify

the amount of phosphorylated substrate using a fluorescence plate reader according to the

specific assay kit's instructions.

Data Analysis: Calculate the percentage of inhibition for each compound concentration

relative to the high (DMSO) and low (positive control) signals. Determine the IC₅₀ value by

fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion
4-Methoxyfuro[3,2-c]pyridine is a well-defined heterocyclic compound with significant

potential as a building block in medicinal chemistry and drug discovery. Its furo[3,2-c]pyridine

core is a privileged scaffold associated with diverse pharmacological activities. The strategic

placement of the methoxy group provides a crucial vector for chemical modification, enabling

the synthesis of focused compound libraries for biological screening. This guide has provided a

comprehensive overview of its structure, a plausible synthetic route, and a clear framework for

its application in a research and development context, establishing it as a valuable tool for

scientists aiming to develop novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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